2,5-Dimethoxyphenethylamine hydrochloride, with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of approximately 217.69 g/mol, is a derivative of phenethylamine. It is characterized by two methoxy groups attached to the aromatic ring at the 2 and 5 positions. This compound is often referenced in studies related to psychoactive substances and is known for its role as a precursor in the synthesis of other compounds within the 2C family, such as 2C-B and 2C-I .
Unlike many other 2C compounds that act primarily on serotonin receptors, 2C-H has a weaker effect. Studies suggest it has low affinity for the 5-HT2C serotonin receptor, activating it at only about 20% the level of serotonin itself []. The mechanism of action for its psychoactive effects remains unclear and requires further investigation.
These reactions are significant for synthesizing related compounds and exploring their properties .
The synthesis of 2,5-dimethoxyphenethylamine hydrochloride typically involves:
This method allows for the production of high-purity samples suitable for research purposes .
2,5-Dimethoxyphenethylamine hydrochloride has several potential applications:
Interaction studies have primarily focused on the receptor binding affinities of 2,5-dimethoxyphenethylamine hydrochloride. Notably:
These interactions highlight its potential as a research tool in understanding receptor dynamics and drug development.
Several compounds share structural or functional similarities with 2,5-dimethoxyphenethylamine hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Bromine substitution on the aromatic ring | Known for strong psychoactive effects |
2C-I (4-iodo-2,5-dimethoxyphenethylamine) | Iodine substitution | Exhibits unique hallucinogenic properties |
Mescaline (3,4,5-trimethoxyphenethylamine) | Three methoxy groups | Naturally occurring psychedelic |
While all these compounds belong to the same class of substituted phenethylamines, 2,5-dimethoxyphenethylamine hydrochloride is distinguished by its specific methoxy substitutions and lack of extensive psychoactive effects documented in human studies .